Cyclopentyl(quinolin-2-YL)methanamine

Medicinal Chemistry ADME Prediction Scaffold Optimization

Replace generic 2-(aminomethyl)quinoline or 4-substituted regioisomers with this unique α-cyclopentyl methanamine to preserve steric bulk and lipophilic anchor geometry. The cyclopentyl group elevates cLogP from ~1.7 to ~3.1, improving passive permeability for intracellular targets. • Chiral center enables enantiomer resolution for SAR studies • MW 226.32 Da (lead-like, not fragment space) reduces hit-to-lead iterations • 2-Quinoline regiospecificity for structure-based antimalarial/EGFR-TK programs • ≥95% purity, racemate supplied as advanced discovery intermediate

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 1159983-15-9
Cat. No. B11879390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(quinolin-2-YL)methanamine
CAS1159983-15-9
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=NC3=CC=CC=C3C=C2)N
InChIInChI=1S/C15H18N2/c16-15(12-6-1-2-7-12)14-10-9-11-5-3-4-8-13(11)17-14/h3-5,8-10,12,15H,1-2,6-7,16H2
InChIKeyLUXUJWKUOGNQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(quinolin-2-yl)methanamine Research Scaffold


Cyclopentyl(quinolin-2-yl)methanamine (CAS 1159983-15-9, C₁₅H₁₈N₂, MW 226.32 g/mol), systematically designated 2-Quinolinemethanamine, α-cyclopentyl-, is a bifunctional building block comprising a quinoline heteroaromatic core substituted at the α‑position with a cyclopentyl methanamine motif . The quinoline scaffold is a privileged pharmacophore extensively represented in antimalarials, antibacterial agents, and kinase-targeting compounds [1]. The molecule features a stereogenic center at the α‑carbon and a primary amine, enabling chiral resolution, salt formation, and covalent conjugation to core scaffolds in medicinal chemistry campaigns . Standard commercial sources offer this compound at ≥95% purity, and it is procured primarily as an early-stage discovery intermediate for analog synthesis .

Quinoline privileged pharmacophore scaffold
α‑Branched chiral amine for enantiomer resolution
Discovery intermediate for analog synthesis

Why Cyclopentyl(quinolin-2-yl)methanamine Is Irreplaceable


Substituting a closely related analog for Cyclopentyl(quinolin-2-yl)methanamine introduces high risk of altering target engagement and scaffold geometry due to the molecule's unique α‑branched architecture. Simple 2‑(aminomethyl)quinoline (CAS 5760-20-3) lacks the cyclopentyl group, eliminating the steric bulk and lipophilic anchor that defines binding to hydrophobic pockets in kinases and GPCRs . Similarly, switching to the 4‑position regioisomer, such as the 6‑quinoline methanamine analog (α‑Cyclopentyl‑6‑quinolinemethanamine, CAS 1273687-66-3), relocates the substitution vector, which fundamentally alters the orientation of the pharmacophore within the binding site . N‑alkylated analogs, such as N‑Cyclopentyl‑1‑ethyl‑1,2,3,4‑tetrahydro‑6‑quinolinemethanamine (CAS 1119452-38-8), incorporate a saturated tetrahydroquinoline core and a tertiary amine, altering both basicity and conformational flexibility [1]. Thus, generic substitution is not viable; each quinoline methanamine analog constitutes a distinct chemical series requiring independent biological evaluation.

2‑(Aminomethyl)quinoline
Lacks cyclopentyl hydrophobic anchor; may shift pocket binding profile.
4‑/6‑Position regioisomer
Substitution vector relocation may alter pharmacophore orientation in binding site.
N‑Alkylated tetrahydroquinoline
Saturated core and tertiary amine change basicity and flexibility; binding mode may differ.

Cyclopentyl(quinolin-2-yl)methanamine Differentiation Evidence


Lipophilicity & Predicted ADME vs 2-Quinolinemethanamine

Compared to the baseline parent scaffold 2‑quinolinemethanamine (CAS 5760-20-3), Cyclopentyl(quinolin-2-yl)methanamine exhibits a calculated increase in partition coefficient (LogP) of approximately +1.4 units, as estimated by fragment‑based additive methods (CLOGP) . The predicted topological polar surface area (TPSA) decreases from 38.91 Ų for the parent to 38.91 Ų for the target (the addition of the cyclopentyl group does not alter TPSA as it is a hydrocarbon addition), indicating improved predicted membrane permeability without sacrificing hydrogen‑bonding capacity .

Lipophilicity shift
Data to verify
cLogP increase ~1.4
May support intracellular permeability context
Predicted values, not experimentally determined
Medicinal Chemistry ADME Prediction Scaffold Optimization

Molecular Weight & Scaffold Complexity vs Parent Scaffold

The target compound incorporates a cyclopentyl substituent, increasing the molecular weight by 68.12 Da relative to the baseline 2‑quinolinemethanamine scaffold (MW 158.20 Da → 226.32 Da) . The heavy atom count increases from 12 to 17 non‑hydrogen atoms . This positions the compound within the lead‑like (rather than fragment) chemical space, providing additional vectors for binding interactions without substantially increasing the number of rotatable bonds (increase of 1 rotatable bond due to cyclopentyl attachment).

Scaffold complexity
Data to verify
MW 226.32 vs 158.20 Da (+68.12), 17 vs 12 heavy atoms
May support lead-like property development
Calculated from molecular formula
Fragment-Based Drug Discovery Chemical Space Scaffold Complexity

Chiral α-Carbon vs Achiral Analogs

Cyclopentyl(quinolin-2-yl)methanamine possesses a stereogenic center at the α‑carbon (C15 in InChI nomenclature), making it inherently chiral . In contrast, the parent 2‑quinolinemethanamine (CAS 5760-20-3) and N‑alkylated analogs such as N‑Cyclopentyl‑1‑ethyl‑1,2,3,4‑tetrahydro‑6‑quinolinemethanamine (CAS 1119452-38-8) lack an α‑stereocenter [1]. The presence of chirality enables resolution of enantiomers, which can exhibit differential target binding affinity and selectivity—a critical consideration for kinase inhibitor and GPCR modulator development programs .

Chiral α‑center
Reported
Stereogenic α‑carbon present; achiral in parent and N‑alkylated analog
Supports enantiomer-attribution review
Based on InChI/SMILES analysis; Ref: CAS 1119452-38-8
Chiral Synthesis Enantioselective Binding Stereochemistry

Cyclopentyl(quinolin-2-yl)methanamine Research Applications


Hit-to-Lead Optimization: Lipophilicity & Permeability

Cyclopentyl(quinolin-2-yl)methanamine serves as an advanced starting point for lead optimization campaigns where increased lipophilicity (cLogP ~3.1) relative to the parent 2‑quinolinemethanamine (cLogP ~1.7) is required to improve passive membrane permeability for intracellular target engagement . The cyclopentyl substituent provides a hydrophobic anchor without introducing additional hydrogen‑bond donors or acceptors, making it suitable for targeting lipophilic binding pockets in kinases and GPCRs.

Chiral Synthesis for Kinase & GPCR Modulators

The α‑stereogenic center enables resolution of enantiomers for enantioselective biological evaluation. This chiral scaffold is particularly valuable in kinase inhibitor and GPCR modulator development programs where stereochemistry influences target binding affinity and selectivity . Procurement of the racemate allows for subsequent chiral chromatography or asymmetric synthesis strategies.

Fragment-to-Lead: Enhanced Scaffold Complexity

With a molecular weight of 226.32 Da and 17 heavy atoms, Cyclopentyl(quinolin-2-yl)methanamine occupies lead‑like chemical space rather than fragment space (MW <250 Da, ClogP <3.5), providing a more advanced starting point than the parent 2‑quinolinemethanamine (MW 158.20 Da) . This reduces the number of synthetic iterations required to achieve lead‑like properties and accelerates hit‑to‑lead timelines.

Regiospecific 2-Position Quinoline Binding

The substitution at the 2‑position of the quinoline ring directs the methanamine vector in a distinct orientation compared to 6‑position analogs such as α‑Cyclopentyl‑6‑quinolinemethanamine (CAS 1273687-66-3) . This regiospecific geometry is critical for structure‑based drug design campaigns targeting binding sites that accommodate 2‑substituted quinoline pharmacophores, including antimalarial and EGFR‑TK inhibitor scaffolds.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Predicted membrane permeability context
Intracellular target engagement assays
Chiral kinase/GPCR modulator research
Enantiomer-attribution capability
Enantioselective binding studies
Fragment-to-lead scaffold progression
Lead-like molecular property context
Lead-likeness assessment
2‑Position quinoline pharmacophore design
Regiospecific substitution vector
Structure-based binding-site modeling

Technical Documentation Hub

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